molecular formula C8H8BrN3O2S B15314754 3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 2825011-89-8

3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B15314754
CAS No.: 2825011-89-8
M. Wt: 290.14 g/mol
InChI Key: UCVFZOHEHWPEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value 3-Bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a high-value chemical scaffold in medicinal chemistry and drug discovery research. It serves as a key synthetic intermediate for the development of novel kinase inhibitors . The 1H-pyrazolo[3,4-b]pyridine core is a privileged structure in drug design due to its close similitude to purine bases, making it a versatile scaffold for targeting ATP-binding sites in various kinases . Structural Features and Mechanism This compound features a multifunctional architecture ideal for further derivatization. The bromine atom at the C3 position provides a site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce structural diversity . The methanesulfonyl group at C5 is a strong electron-withdrawing moiety that can influence the electronic properties of the ring system and participate in key binding interactions with enzyme targets, such as hydrogen bonding or dipole-dipole interactions within the kinase hinge region . The N1-methyl group ensures regioselectivity in subsequent reactions and is a common feature in many bioactive molecules . Researchers utilize this compound to develop potential therapeutic agents for targeting tropomyosin receptor kinases (TRKs) and anaplastic lymphoma kinase (ALK), which are implicated in various cancers . Its mechanism of action, when incorporated into larger inhibitor molecules, typically involves binding to the kinase hinge region through hydrogen bond interactions, thereby blocking ATP binding and inhibiting phosphorylation and downstream signaling pathways . Handling and Usage This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated environment and refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

2825011-89-8

Molecular Formula

C8H8BrN3O2S

Molecular Weight

290.14 g/mol

IUPAC Name

3-bromo-1-methyl-5-methylsulfonylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H8BrN3O2S/c1-12-8-6(7(9)11-12)3-5(4-10-8)15(2,13)14/h3-4H,1-2H3

InChI Key

UCVFZOHEHWPEJT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=N2)S(=O)(=O)C)C(=N1)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Substituent Effects

Compound Name Substituents (Positions) Key Properties
3-Bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine 3-Br, 5-SO₂Me, 1-Me High polarity (SO₂Me), reactive Br for derivatization, metabolic stability (Me)
Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1-Ph, 4-NHPh, 5-CO₂Et Lower solubility (ester group), potential π-π interactions (aryl groups)
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine 5-Br, 3-I Higher molecular weight (I), increased lipophilicity, halogen bonding potential
3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine 3-Br, 5-OMe, [3,4-c] ring fusion Electron-donating OMe vs. electron-withdrawing SO₂Me; altered ring electronics
  • Positional Isomerism : The [3,4-b] vs. [3,4-c] ring fusion (e.g., ) alters electron distribution and binding site compatibility in biological targets .
  • Halogen vs. Sulfonyl Groups : Bromine at position 3 (target compound) offers reactivity for cross-coupling, while iodine () enhances steric bulk and lipophilicity . Methanesulfonyl at position 5 improves aqueous solubility compared to esters or aryl groups (e.g., ) .

Physicochemical Properties

Property 3-Bromo-5-methanesulfonyl-1-methyl Derivative 5-Bromo-1H-pyrazolo[3,4-b]pyridine 3-Bromo-5-chloro-1-(THP) Derivative
Molecular Weight ~315 g/mol 198 g/mol 316.58 g/mol
Predicted LogP 1.8–2.5 1.2–1.8 2.1–2.7
Solubility (aq.) Moderate (SO₂Me) Low Low (THP protection)
pKa ~6.7 (pyridine N) ~6.7 -0.51 (acidic)
  • Key Insight : The methanesulfonyl group in the target compound balances lipophilicity and solubility, making it favorable for oral bioavailability .

Biological Activity

3-Bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

Structural Features

The compound features a pyrazolo[3,4-b]pyridine core with bromine and methanesulfonyl substituents. The presence of these functional groups is crucial for its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

The biological activities of compounds within the pyrazolo[3,4-b]pyridine class are diverse, including anti-inflammatory, analgesic, and potential anticancer properties. The following subsections detail specific activities associated with this compound.

Anti-inflammatory Activity

Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have demonstrated inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

CompoundIC50 (μg/mL)COX Inhibition
This compoundTBDTBD
Standard (Diclofenac)54.65High

Studies indicate that modifications in the substituents can enhance the anti-inflammatory potency significantly. For example, compounds synthesized by Akhtar et al. showed IC50 values ranging from 71.11 to 81.77 μg/mL against COX enzymes .

Anticancer Activity

The anticancer potential of pyrazolo[3,4-b]pyridine derivatives has been explored in various studies. These compounds have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study conducted on a series of pyrazolo[3,4-b]pyridines revealed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines with IC50 values as low as 10 μM . The mechanism was attributed to the inhibition of specific kinases involved in cancer progression.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often include bromination and sulfonation steps to introduce the necessary functional groups.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Inhibition of COX Enzymes : Studies have shown that pyrazolo[3,4-b]pyridines can selectively inhibit COX-2 over COX-1, suggesting a favorable safety profile compared to traditional NSAIDs .
  • Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which may contribute to their anti-inflammatory effects .
  • Selectivity in Cancer Therapy : Research indicates that modifications in the structure can lead to selective targeting of cancer cells while sparing normal cells .

Q & A

Q. What are the most efficient synthetic routes for 3-bromo-5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step strategies, including cyclization, bromination, and sulfonylation. For example:

  • Cyclization: Start with 1-methyl-1H-pyrazol-5-amine derivatives. Use ethyl acetoacetate or benzoylacetone in refluxing toluene with trifluoroacetic acid (TFA) as a catalyst to form the pyrazolo[3,4-b]pyridine core .
  • Bromination: Introduce bromine at the 3-position using N-bromosuccinimide (NBS) in DMF or DCM under controlled temperatures (0–25°C) .
  • Methanesulfonylation: React the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group at the 5-position .
    Optimization Tips: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., 10–30 mol% TFA) to improve yields .

Q. How can researchers confirm the molecular structure and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: Analyze 1^1H and 13^{13}C NMR spectra to verify substituent positions. For example, the methanesulfonyl group produces a singlet at ~3.3 ppm (1^1H) and ~40 ppm (13^{13}C) .
  • Mass Spectrometry (MS): Confirm molecular weight using ESI-MS or HRMS, expecting a [M+H]+^+ peak at m/z 346.0 (C9_9H8_8BrN3_3O2_2S) .
  • X-ray Crystallography: Resolve crystal structures to validate regiochemistry, as seen in related brominated pyrazolopyridines .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Screen for activity using:

  • Antimicrobial Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .
  • Anticancer Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Enzyme Inhibition: Evaluate kinase or acetylcholinesterase inhibition via fluorescence-based assays (IC50_{50} determination) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The 3-bromo group acts as a leaving site for palladium-catalyzed couplings. Key steps:

  • Catalyst Selection: Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) with aryl boronic acids in THF/H2_2O (3:1) at 80–100°C .
  • Regioselectivity: Bromine at the 3-position directs coupling to the pyridine ring, avoiding steric hindrance from the 1-methyl group .
  • Challenges: Competing debromination may occur; mitigate by optimizing ligand ratios (e.g., XPhos) and reaction time (<12 hours) .

Q. How can computational methods (e.g., molecular docking) predict target interactions for this compound?

Methodological Answer:

  • Target Selection: Prioritize kinases (e.g., EGFR, CDK2) or neurotransmitter receptors based on structural analogs .
  • Docking Workflow:
    • Prepare the ligand (compound) and protein (PDB ID: e.g., 1M17 for kinases) using AutoDock Tools.
    • Set grid boxes around active sites (20 Å3^3).
    • Run simulations with Lamarckian genetic algorithms (100 runs) .
  • Validation: Compare docking scores (∆G) with known inhibitors and correlate with experimental IC50_{50} values .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Metabolic Stability: Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • SAR Analysis: Synthesize analogs (e.g., 5-iodo or 5-nitro derivatives) to isolate substituent effects .

Q. How can regioselectivity challenges in sulfonylation be addressed?

Methodological Answer:

  • Directing Groups: Use temporary protecting groups (e.g., Boc) on the pyridine nitrogen to steer sulfonylation to the 5-position .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride electrophilicity .
  • Kinetic Control: Conduct reactions at low temperatures (−10°C) to favor the 5-position over competing sites .

Q. Table 1: Synthetic Yields Under Varied Conditions

StepCatalystSolventTemp (°C)Yield (%)Ref.
CyclizationTFA (20%)Toluene11072
BrominationNBSDCM0→2585
SulfonylationEt3_3NDMF2568

Q. Table 2: Biological Activity of Structural Analogs

CompoundMIC (µg/mL)IC50_{50} (µM, HeLa)Ref.
5-Bromo-1-methyl-pyrazolo[3,4-b]pyridine1612.3
5-Methanesulfonyl analog88.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.